molecular formula C8H10N2O5 B14041500 5-Methoxyuracil-1-yl-acetic acid methyl ester

5-Methoxyuracil-1-yl-acetic acid methyl ester

Cat. No.: B14041500
M. Wt: 214.18 g/mol
InChI Key: ABTLPTDWVLJYRI-UHFFFAOYSA-N
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Description

5-Methoxyuracil-1-yl-acetic acid methyl ester is a chemical compound with the molecular formula C8H10N2O5 and a molecular weight of 214.18 g/mol . It is a derivative of uracil, a pyrimidine nucleobase, and is characterized by the presence of a methoxy group at the 5-position of the uracil ring and an acetic acid methyl ester group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyuracil-1-yl-acetic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyuracil-1-yl-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy or ester groups.

Scientific Research Applications

5-Methoxyuracil-1-yl-acetic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyuracil-1-yl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyuracil-1-yl-acetic acid methyl ester is unique due to the presence of both the methoxy group and the acetic acid methyl ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

methyl 2-(5-methoxy-2,4-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C8H10N2O5/c1-14-5-3-10(4-6(11)15-2)8(13)9-7(5)12/h3H,4H2,1-2H3,(H,9,12,13)

InChI Key

ABTLPTDWVLJYRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=O)NC1=O)CC(=O)OC

Origin of Product

United States

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